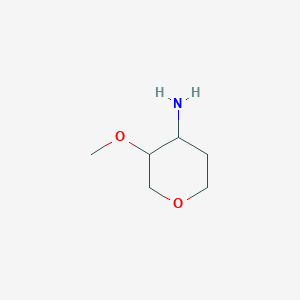![molecular formula C9H8N2O2 B2635885 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1418128-92-3](/img/structure/B2635885.png)
1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound that has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolopyridine Analogs: A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized, contributing to the exploration of pyrrolopyridine analogs (Toja et al., 1986).
- Synthesis of Derivatives: Synthesis of 1-methyl and 1-benzyl derivatives of pyrrolopyridine-2-carboxylic acids illustrates the versatility in generating diverse chemical structures (Bencková & Krutošíková, 1997).
- Vibrational Spectra Analysis: Studies on related compounds offer insights into the vibrational spectra and structure, which are crucial for understanding the chemical properties and potential applications (Bahgat et al., 2009).
Chemical Synthesis Techniques
- Efficient Synthesis Methods: Development of efficient synthesis methods for 1-methyl-pyrrolopyridine hydrochloride and its analogs, highlighting advancements in synthetic chemistry (Nechayev et al., 2013).
- Cascade Reaction Mechanisms: Exploration of cascade reactions involving primary amines and other compounds, contributing to the synthesis of structurally complex pyrrolopyridines (Yin et al., 2013).
Molecular Structure and Analysis
- X-Ray Diffraction Studies: Utilizing X-ray diffraction for molecular structure analysis of pyrrolopyridine derivatives, aiding in the understanding of molecular interactions (Shen et al., 2012).
- Spectroscopic Data Analysis: Providing spectroscopic data relevant to the molecular structure and properties of related compounds, essential for research and development (Kadir et al., 2019).
Advanced Synthesis and Applications
- Palladium-Catalyzed Reactions: Innovations in palladium-catalyzed decarboxylative couplings, contributing to the synthesis of complex pyrrolopyridines (Suresh et al., 2013).
- Rhodium-Catalyzed Additions: Development of rhodium-catalyzed asymmetric additions, leading to new derivatives and expanding the scope of pyrrolopyridine chemistry (Croix et al., 2015).
Mecanismo De Acción
The mechanism of action of “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely related to its inhibitory activity against FGFRs. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Direcciones Futuras
The future directions for “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives could involve further development and optimization of these compounds as FGFR inhibitors for cancer therapy . The compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Propiedades
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWBWWKSKVGXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)
![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)
![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)
![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)
![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)
![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2,5-difluorobenzamide](/img/structure/B2635822.png)
![N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635824.png)